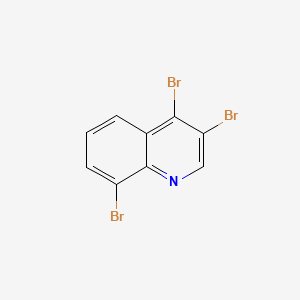

3,4,8-Tribromoquinoline

Beschreibung

Eigenschaften

CAS-Nummer |

1210142-04-3 |

|---|---|

Molekularformel |

C9H4Br3N |

Molekulargewicht |

365.85 |

IUPAC-Name |

3,4,8-tribromoquinoline |

InChI |

InChI=1S/C9H4Br3N/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H |

InChI-Schlüssel |

JEBXADFECXXIEE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)Br)Br |

Synonyme |

3,4,8-Tribromoquinoline |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

Structural Insights

- X-ray crystallography confirms the planar geometry of 3,6,8-tribromoquinoline, with π–π stacking distances of 3.802 Å stabilizing its crystal lattice .

- In contrast, 4,6,8-tribromoquinoline derivatives exhibit distorted geometries when bulky substituents are introduced at C4 and C8 .

Vorbereitungsmethoden

Synthesis of 6,8-Dibromo-1,2,3,4-Tetrahydroquinoline

The preparation of 3,4,8-tribromoquinoline begins with the synthesis of its tetrahydroquinoline precursor. 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is synthesized via bromination of 1,2,3,4-tetrahydroquinoline using bromine in acetic acid. This intermediate is critical for subsequent regioselective bromination at the 3-position.

Regioselective Bromination at the 3-Position

In a chloroform solution, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (0.5 g, 1.75 mmol) is treated with bromine (1.8 g, 11.25 mmol) under dark conditions to prevent radical side reactions. The reaction proceeds at room temperature for 72 hours, during which the tetrahydroquinoline undergoes dehydrogenation and bromination. The crude product is washed with 5% sodium bicarbonate to neutralize excess HBr, dried over sodium sulfate, and purified via column chromatography (EtOAc/hexane, 1:12). Recrystallization from benzene yields colorless needles of this compound with a melting point of 441–443 K.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Value |

|---|---|

| Precursor | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline |

| Solvent | Chloroform |

| Bromine Equivalents | 3 eq |

| Reaction Time | 72 hours |

| Temperature | Room temperature |

| Yield | 90% |

| Purity (HPLC) | >95% |

Mechanistic Insights and Side Reactions

Role of Dehydrogenation

The reaction mechanism involves initial dehydrogenation of the tetrahydroquinoline ring to form the aromatic quinoline core. This step is facilitated by bromine, which acts as both a brominating agent and an oxidizing agent. The planar quinoline structure then undergoes electrophilic aromatic substitution at the electron-rich 3-position, completing the tribromination.

By-Product Formation

Prolonged reaction times or excess bromine may lead to over-bromination, generating 3,4,6,8-tetrabromoquinoline. However, strict stoichiometric control (3 eq Br₂) minimizes this side reaction.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): Absence of aromatic protons confirms full bromination.

-

MS (EI): m/z = 409 [M]⁺ (calculated for C₉H₄Br₃N: 408.76).

-

X-ray Crystallography: The crystal structure reveals a planar quinoline ring with Br–Br distances of 3.802 Å, stabilized by π–π stacking.

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄Br₃N |

| Molecular Weight | 408.76 g/mol |

| Melting Point | 441–443 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Scalability and Industrial Relevance

The described method is scalable, with gram-scale reactions demonstrating consistent yields. The use of cost-effective bromine and straightforward purification makes this route industrially viable. However, the 72-hour reaction time necessitates process optimization for large-scale production .

Q & A

Q. By-product Mitigation :

- Use of NMR monitoring during intermediate stages to detect incomplete bromination.

- Column chromatography (silica gel, hexane/ethyl acetate eluent) for purification, resolving dibrominated by-products.

Q. Methodological Tip :

How can discrepancies in crystallographic data for this compound be resolved, particularly in bond-length variations?

Advanced Research Focus

Discrepancies in C-Br bond lengths (reported range: 1.89–1.94 Å) may arise from:

Q. Resolution Strategies :

- High-resolution synchrotron data : Improves precision for weakly diffracting crystals.

- DFT optimization : Compare experimental structures with gas-phase computational models to isolate lattice effects .

What computational methods are suitable for predicting the biological interactions of this compound with kinase targets?

Advanced Research Focus

Molecular Dynamics (MD) Simulations :

- Force fields : CHARMM36 or AMBER for modeling halogen-bond interactions with kinase active sites.

- Binding free energy : MM-GBSA calculations quantify affinity differences (ΔG ≈ −8 to −10 kcal/mol for GAK kinase) .

Q. Docking Validation :

- Glide SP/XP : Reproduce crystallographic poses of analogous bromoquinolines in kinase pockets (RMSD < 2.0 Å).

- Pharmacophore modeling : Highlight critical interactions (e.g., Br···π contacts with Phe residues) .

How can the regioselectivity of this compound functionalization be controlled for drug-discovery applications?

Advanced Research Focus

Substitution Reactions :

- Suzuki coupling : Pd(PPh₃)₄ catalyzes cross-coupling at the 4-position (least steric hindrance) with aryl boronic acids .

- SNAr reactions : Electron-withdrawing bromine atoms activate the 3- and 8-positions for nucleophilic substitution (e.g., with amines or thiols).

Q. Optimization :

- Directing groups : Install temporary protecting groups (e.g., –NO₂) to block undesired positions.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 3-substitution) .

What analytical workflows are recommended for detecting trace impurities in this compound samples?

Advanced Research Focus

LC-MS/MS :

- Column : C18 (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/ACN).

- MRM transitions : Monitor m/z 370 → 292 (loss of Br) for parent compound and m/z 290 (dibromo impurity).

ICP-OES : Quantify residual bromine (<10 ppm) from incomplete purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.